3,6-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide

Description

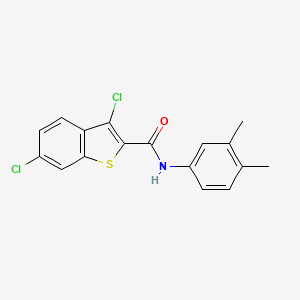

3,6-Dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide is a small-molecule compound featuring a benzothiophene core substituted with chlorine atoms at positions 3 and 4. The carboxamide group at position 2 is linked to a 3,4-dimethylphenyl moiety. The molecular formula is inferred as C₁₇H₁₃Cl₂NOS, with a molar mass of approximately 366.26 g/mol (based on structural analogs in and ).

Properties

Molecular Formula |

C17H13Cl2NOS |

|---|---|

Molecular Weight |

350.3 g/mol |

IUPAC Name |

3,6-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C17H13Cl2NOS/c1-9-3-5-12(7-10(9)2)20-17(21)16-15(19)13-6-4-11(18)8-14(13)22-16/h3-8H,1-2H3,(H,20,21) |

InChI Key |

HVYXGKZEKFGIIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the chlorination of benzothiophene followed by the introduction of the dimethylphenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the carboxamide group using appropriate amine reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 3,6-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide can act as selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme involved in the inflammatory process, and its inhibition can lead to reduced inflammation and pain relief. The compound has been evaluated for its potential in treating conditions such as arthritis and other inflammatory disorders .

Anticancer Properties

Studies have demonstrated that benzothiophene derivatives exhibit significant anticancer activities. Specifically, this compound has shown promise in inhibiting tumor cell proliferation in various cancer cell lines.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| K562 (Leukemia) | 5.0 | Cytotoxic effect observed |

| A549 (Lung Cancer) | 6.0 - 20.0 | Inhibition of cell proliferation |

These findings suggest that the compound could be further explored as a potential anticancer agent .

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Similar benzothiophene derivatives have been tested against various bacterial strains, with some showing effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 12 μg/mL |

This highlights the potential of the compound in developing new antimicrobial agents .

Case Study 1: Anticancer Activity Assessment

In a study evaluating a series of benzothiophene derivatives for their anticancer effects, researchers found that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized a panel of human tumor cell lines to assess IC50 values and determine the effectiveness of these compounds in inhibiting tumor growth.

Case Study 2: Anti-inflammatory Efficacy

Another study focused on the anti-inflammatory properties of benzothiophene carboxamides demonstrated that these compounds could effectively reduce inflammation in animal models of arthritis. The results indicated a significant decrease in inflammatory markers following treatment with the compound .

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Chlorine vs. Methyl/Trifluoromethyl Groups :

- The 3,6-dichloro substitution in the parent compound enhances electrophilicity compared to methyl () or trifluoromethyl () analogs. The trifluoromethyl group in ’s compound increases molecular weight and polarity, reflected in its high melting point (401.2°C) .

- The 3,4-dimethylphenyl group in the parent compound likely improves lipid solubility compared to the thiazol-2-yl group in ’s analog, which may enhance aqueous solubility due to the heterocycle’s polarity .

- In contrast, the thiazol-2-yl group () may facilitate π-stacking or metal coordination in biological targets .

Biological Activity

3,6-Dichloro-N-(3,4-dimethylphenyl)-1-benzothiophene-2-carboxamide is a synthetic compound with significant biological activity. Its unique structure, featuring a benzothiophene core and a carboxamide functional group, makes it a subject of interest in medicinal chemistry. This article explores its biological activities, mechanisms, and potential applications based on diverse research findings.

- Molecular Formula : C17H13Cl2NOS

- Molecular Weight : 350.3 g/mol

- Structure : The compound has chlorine substituents at the 3 and 6 positions and a dimethylphenyl group, which enhances its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Its mechanism may involve binding to bacterial enzymes or disrupting cellular processes. Notably, studies have shown:

- Minimum Inhibitory Concentration (MIC) values against various Gram-positive and Gram-negative bacteria.

- Enhanced lipophilicity due to dichloro substitutions, which facilitates penetration into bacterial cells .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 12 | Moderate |

| Escherichia coli | 16 | Moderate |

| Enterococcus faecium | 8 | High |

Anticancer Activity

The compound has also been investigated for its anticancer effects. Studies reveal that it can inhibit the proliferation of cancer cell lines through various mechanisms:

- Cell Line Studies : Significant cytotoxicity was observed in Caco-2 and A549 cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| Caco-2 | 31.9 | 2D Assay |

| A549 | 35.0 | 2D Assay |

| HCC827 | 6.26 | 2D Assay |

The compound's activity was more pronounced in two-dimensional assays compared to three-dimensional assays, suggesting its effectiveness in traditional culture conditions .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- DNA Binding : The compound has been shown to bind within the minor groove of DNA, potentially disrupting replication processes .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Study : A recent study demonstrated that the compound significantly reduced the viability of multidrug-resistant bacterial strains.

- Cancer Research : Another study focused on its effects on colorectal cancer cells, showing that it could induce apoptosis in a dose-dependent manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.